Cimicifugoside H-2: A Technical Overview of its Chemical Structure and Biological Potential
Cimicifugoside H-2: A Technical Overview of its Chemical Structure and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cimicifugoside H-2 is a naturally occurring triterpenoid glycoside isolated from the rhizomes of Cimicifuga foetida (L.), a plant species with a history of use in traditional medicine. As a member of the cycloartane family of triterpenoids, Cimicifugoside H-2 possesses a complex and highly substituted steroidal skeleton, which has drawn interest for its potential pharmacological activities. This technical guide provides a detailed overview of the chemical structure of Cimicifugoside H-2, supported by available quantitative data, experimental methodologies, and an examination of its potential role in modulating cellular signaling pathways.
Chemical Structure and Properties
Cimicifugoside H-2 is classified as a cyclolanostanol xyloside. Its structure was first elucidated in 1995 through spectroscopic analysis. The core of the molecule is a tetracyclic triterpene with a characteristic cyclopropane ring, to which a xylose sugar moiety is attached.
Table 1: Physicochemical Properties of Cimicifugoside H-2
| Property | Value | Reference |
| Molecular Formula | C₃₅H₅₄O₁₀ | [1] |
| Molecular Weight | 634.8 g/mol | [1] |
| CAS Number | 161097-77-4 | [1] |
| Type of Compound | Triterpenoid, Cyclolanostanol xyloside | [1] |
| Physical Description | Powder | |
| Melting Point | 227-229°C | [1] |
| Solubility | DMSO, Pyridine, Methanol, Ethanol | |
| IUPAC Name | (1S,3R,6S,8R,12R,15R,16R,18S)-15-[(2R,5R)-5,6-dihydroxy-6-methyl-4-oxoheptan-2-yl]-18-hydroxy-7,7,12,16-tetramethyl-6-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxypentacyclo[9.7.0.0¹,³.0³,⁸.0¹²,¹⁶]octadec-10-en-14-one | |
| SMILES | CC(C)(--INVALID-LINK--3C">C@4[H])--INVALID-LINK--O)O)O">C@@HCC[C@]4(C6)C16--INVALID-LINK--C[C@]3(C)--INVALID-LINK--CC(--INVALID-LINK--C(C)(O)C)=O">C@@HC2=O | [2] |
Table 2: Spectroscopic Data for Cimicifugoside H-2
Detailed ¹H-NMR, ¹³C-NMR, and Mass Spectrometry data from the original structural elucidation are detailed in the primary literature (Koeda M, et al. Chem Pharm Bull (Tokyo). 1995 May;43(5):771-6). Commercially available samples can also be obtained with corresponding spectroscopic data.[2]
| Spectroscopic Technique | Key Features and Observations |
| ¹H-NMR | The proton NMR spectrum reveals characteristic signals for the triterpenoid skeleton, including multiple methyl singlets, olefinic protons, and signals corresponding to the xylose moiety. |
| ¹³C-NMR | The carbon NMR spectrum confirms the presence of 35 carbon atoms, with signals corresponding to the carbonyl groups, double bonds, and the glycosidic linkage. |
| Mass Spectrometry (MS) | Mass spectrometric analysis is used to determine the molecular weight and fragmentation pattern, which aids in confirming the structure and identifying substructural motifs. |
Experimental Protocols
Isolation and Purification of Cimicifugoside H-2
The isolation of Cimicifugoside H-2 from the rhizomes of Cimicifuga foetida typically involves the following steps:
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Extraction: The dried and powdered rhizomes are extracted with a suitable solvent, such as methanol, to obtain a crude extract.
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Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning with solvents of varying polarity to separate compounds based on their solubility.
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Column Chromatography: The resulting fractions are further purified using a combination of normal and reversed-phase column chromatography techniques. Silica gel and ODS (octadecylsilane) are commonly used as stationary phases.
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Final Purification: Final purification to yield pure Cimicifugoside H-2 is often achieved through repeated chromatographic steps, and the purity is assessed by HPLC (High-Performance Liquid Chromatography).
General Protocol for Osteoclast Inhibition Assay
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Cell Culture: Bone marrow cells are isolated from mice and cultured in the presence of M-CSF (Macrophage colony-stimulating factor) to generate bone marrow-derived macrophages (BMMs).
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Osteoclast Differentiation: BMMs are then cultured with RANKL (Receptor activator of nuclear factor kappa-B ligand) and M-CSF to induce differentiation into osteoclasts. Test compounds, such as Cimicifugoside H-2, are added at various concentrations during this differentiation period.
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TRAP Staining: After several days, the cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), a marker enzyme for osteoclasts. The number of TRAP-positive multinucleated cells is then quantified.
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Pit Formation Assay: To assess osteoclast function, cells are cultured on bone-mimicking substrates. The area of resorption pits formed by the osteoclasts is measured to determine the extent of bone resorption.
Biological Activity and Signaling Pathways
Recent in silico studies have highlighted the potential of Cimicifugoside H-2 as an inhibitor of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3][4][5] This pathway is a critical regulator of inflammation, immunity, and cell survival, and its dysregulation is implicated in various diseases, including cancer and inflammatory disorders.
The computational study suggests that Cimicifugoside H-2 may directly interact with and inhibit IκB kinase alpha (IKK1/α), a key enzyme in the NF-κB cascade.[3][4][5] By inhibiting IKK1/α, Cimicifugoside H-2 could prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This would ultimately block the translocation of NF-κB to the nucleus and the transcription of its target genes.
Figure 1. Proposed mechanism of Cimicifugoside H-2 in the NF-κB signaling pathway.
Additionally, several triterpenoid glycosides isolated from Cimicifuga foetida have demonstrated cytotoxic activity against various cancer cell lines.[2][6][7] For instance, Cimicifoetisides A and B, also found in C. foetida, showed potent cytotoxicity against Ehrlich ascites carcinoma and human breast cancer cells with IC50 values in the micromolar range.[2][6] While specific cytotoxic data for Cimicifugoside H-2 is not yet widely available, the activity of related compounds suggests this as a promising area for future investigation.
Table 3: Cytotoxic Activity of Related Triterpenoid Glycosides from Cimicifuga foetida
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Cimicifoetiside A | Ehrlich Ascites Carcinoma (EAC) | 0.52 | [2][6] |
| Human Breast Cancer (MDA-MB-A231) | 6.74 | [2][6] | |
| Cimicifoetiside B | Ehrlich Ascites Carcinoma (EAC) | 0.19 | [2][6] |
| Human Breast Cancer (MDA-MB-A231) | 10.21 | [2][6] | |
| Compound 2 | Human Hepatoma (HepG2) | 1.29 | [7] |
| Compound 3 | Human Hepatoma (HepG2) | 0.71 | [7] |
| Compound 7 | Human Hepatoma (HepG2) | 1.41 | [7] |
| As designated in the cited literature. |
Conclusion
Cimicifugoside H-2 is a complex natural product with a well-defined chemical structure. While experimental data on its biological activity is still emerging, computational studies and the known activities of related compounds from Cimicifuga foetida suggest that it may have therapeutic potential, particularly as an anti-inflammatory or anti-cancer agent through the inhibition of the NF-κB signaling pathway. Further in vitro and in vivo studies are warranted to validate these initial findings and to fully elucidate the pharmacological profile of this intricate molecule.
References
- 1. [Cycloartane triterpenoid of Cimicifuga foetida] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cimicifoetisides A and B, two cytotoxic cycloartane triterpenoid glycosides from the rhizomes of Cimicifuga foetida, inhibit proliferation of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cimicifugoside H-2 as an Inhibitor of IKK1/Alpha: A Molecular Docking and Dynamic Simulation Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Cimicifoetisides A and B, two cytotoxic cycloartane triterpenoid glycosides from the rhizomes of Cimicifuga foetida, inhibit proliferation of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
